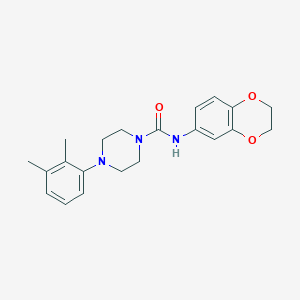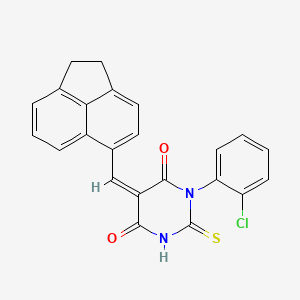![molecular formula C15H14ClNO4S B4675140 methyl 2-{[(4-chlorobenzyl)sulfonyl]amino}benzoate](/img/structure/B4675140.png)
methyl 2-{[(4-chlorobenzyl)sulfonyl]amino}benzoate
Vue d'ensemble
Description
Methyl 2-{[(4-chlorobenzyl)sulfonyl]amino}benzoate, also known as Methyl 4-chlorobenzylsulfonanilide, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the sulfonamide family of compounds, which are known for their diverse biological activities. In
Mécanisme D'action
The mechanism of action of methyl 2-{[(4-chlorobenzyl)sulfonyl]amino}benzoate 2-{[(4-chlorobenzyl)sulfonyl]amino}benzoate is not fully understood, but studies have suggested that it may inhibit the activity of certain enzymes involved in cell proliferation and survival. Specifically, this compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a key role in regulating gene expression. Inhibition of HDAC activity by this compound 2-{[(4-chlorobenzyl)sulfonyl]amino}benzoate has been shown to lead to increased acetylation of histone proteins, which can alter gene expression and induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-cancer activity, this compound 2-{[(4-chlorobenzyl)sulfonyl]amino}benzoate has been shown to have a variety of other biochemical and physiological effects. Studies have suggested that this compound may have anti-inflammatory, anti-angiogenic, and anti-metastatic activity, making it a promising candidate for the treatment of a variety of diseases. Additionally, this compound 2-{[(4-chlorobenzyl)sulfonyl]amino}benzoate has been shown to have low toxicity in normal cells, indicating that it may have a favorable safety profile for use in humans.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of methyl 2-{[(4-chlorobenzyl)sulfonyl]amino}benzoate 2-{[(4-chlorobenzyl)sulfonyl]amino}benzoate for lab experiments is its potent anti-cancer activity. This compound has been shown to be effective against a variety of cancer cell lines, making it a useful tool for studying the mechanisms of cancer cell growth and survival. Additionally, this compound 2-{[(4-chlorobenzyl)sulfonyl]amino}benzoate has a favorable safety profile in normal cells, making it a promising candidate for further development as an anti-cancer agent.
However, there are also some limitations to the use of this compound 2-{[(4-chlorobenzyl)sulfonyl]amino}benzoate in lab experiments. One of the primary limitations is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings. Additionally, the mechanism of action of this compound is not fully understood, which can make it challenging to design experiments to study its effects.
Orientations Futures
There are many potential future directions for research on methyl 2-{[(4-chlorobenzyl)sulfonyl]amino}benzoate 2-{[(4-chlorobenzyl)sulfonyl]amino}benzoate. One promising direction is the development of this compound as an anti-cancer agent. Further studies are needed to better understand the mechanism of action of this compound 2-{[(4-chlorobenzyl)sulfonyl]amino}benzoate and to optimize its efficacy and safety in pre-clinical and clinical trials. Additionally, there is potential for the use of this compound in the treatment of other diseases, such as inflammatory and angiogenic disorders. Further research is needed to explore these potential applications of this compound 2-{[(4-chlorobenzyl)sulfonyl]amino}benzoate.
Applications De Recherche Scientifique
Methyl 2-{[(4-chlorobenzyl)sulfonyl]amino}benzoate 2-{[(4-chlorobenzyl)sulfonyl]amino}benzoate has been studied extensively for its potential applications in scientific research. One of the primary applications of this compound is in the field of cancer research. Studies have shown that this compound 2-{[(4-chlorobenzyl)sulfonyl]amino}benzoate has potent anti-cancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer cells. This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for further development as an anti-cancer agent.
Propriétés
IUPAC Name |
methyl 2-[(4-chlorophenyl)methylsulfonylamino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO4S/c1-21-15(18)13-4-2-3-5-14(13)17-22(19,20)10-11-6-8-12(16)9-7-11/h2-9,17H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSKKDLICEYNMST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NS(=O)(=O)CC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-(3,5-dichloro-2-methoxyphenyl)-N-[3-methoxy-4-(2-oxo-2H-chromen-3-yl)phenyl]acrylamide](/img/structure/B4675094.png)

![N~2~-(4-iodophenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(4-morpholinylcarbonyl)phenyl]glycinamide](/img/structure/B4675099.png)
![2-{[4-allyl-5-(1H-1,2,3-benzotriazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B4675103.png)

![N-{5-chloro-4-[(diphenylacetyl)amino]-2-methoxyphenyl}benzamide](/img/structure/B4675126.png)
![2-chloro-N-(2-{5-[(ethoxyacetyl)amino]-1,3,4-thiadiazol-2-yl}ethyl)benzamide](/img/structure/B4675134.png)
![N-(3-acetylphenyl)-2-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B4675135.png)
![3-(2-furyl)-6-[1-(4-nitro-1H-pyrazol-1-yl)ethyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4675143.png)

![4,4'-(1,3,5,7-tetraoxo-5,7-dihydropyrrolo[3,4-f]isoindole-2,6(1H,3H)-diyl)dibutanoic acid](/img/structure/B4675164.png)
![4-[(5-isopropyl-3-thienyl)carbonyl]morpholine](/img/structure/B4675171.png)